![molecular formula C19H20O5 B14120837 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose CAS No. 1057385-93-9](/img/structure/B14120837.png)
1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose is a complex organic compound that features a furanose ring structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose typically involves multiple steps, including the protection of hydroxyl groups, formation of the furanose ring, and introduction of the naphthalen-2-ylmethyl group. One common approach is the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furanose derivatives and naphthalen-2-ylmethyl-substituted molecules. Examples include:
- 1-Naphthalen-2-yl-ethylamine
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1057385-93-9 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3aR,5S,6R,6aR)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
InChI |
InChI=1S/C19H20O5/c1-19(2)23-17-16(15(10-20)22-18(17)24-19)21-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-10,15-18H,11H2,1-2H3/t15-,16-,17-,18-/m1/s1 |
InChI Key |
FVCOUNFQHXKAEI-BRSBDYLESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C=O)OCC3=CC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)OCC3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
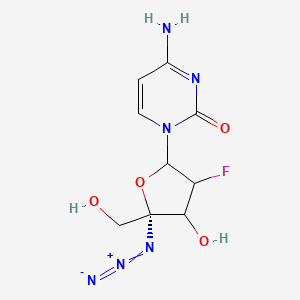
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
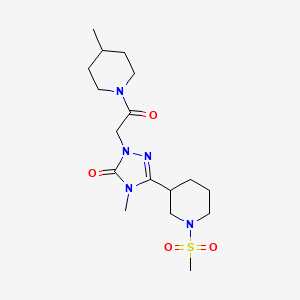
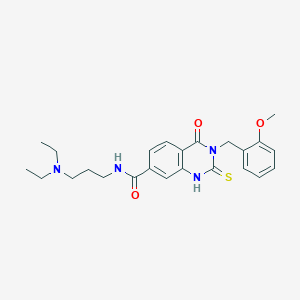
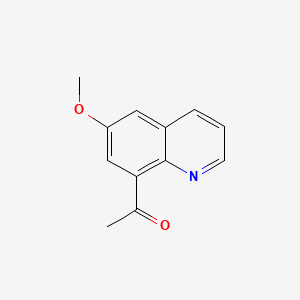

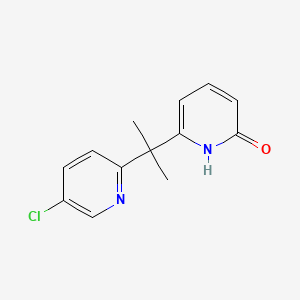
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
